molecular formula C7H6N2O B043703 2-Amino-5-hydroxybenzonitrile CAS No. 116423-58-6

2-Amino-5-hydroxybenzonitrile

Cat. No.: B043703
CAS No.: 116423-58-6
M. Wt: 134.14 g/mol
InChI Key: FCZQCSIAXHUORC-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxybenzonitrile is an organic compound with the molecular formula C7H6N2O. It belongs to the class of aminobenzonitriles, characterized by the presence of an amino group attached to a benzonitrile structure . This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-hydroxybenzonitrile typically involves the reaction of 2,5-dihydroxybenzonitrile with ammonia or an amine under specific conditions. One common method includes the use of hydroxylamine hydrochloride as a reagent, which reacts with benzaldehyde to form benzonitrile derivatives . The reaction conditions often require a temperature of around 120°C and a reaction time of approximately 2 hours.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of ionic liquids as recycling agents to enhance the efficiency and sustainability of the process . This method eliminates the need for metal salt catalysts and simplifies the separation process, making it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include quinone derivatives, primary amines, and various substituted benzonitriles.

Scientific Research Applications

2-Amino-5-hydroxybenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to cell growth, apoptosis, and metabolism. Its effects are mediated through the modulation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as its metal-chelating properties .

Comparison with Similar Compounds

  • 5-Amino-2-hydroxybenzonitrile
  • 3-Chloro-5-hydroxybenzonitrile
  • 2,6-Difluoro-4-hydroxybenzonitrile
  • 3-Fluoro-4-hydroxybenzonitrile

Comparison: Compared to its similar compounds, 2-Amino-5-hydroxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of both amino and hydroxyl groups in the ortho position enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

2-amino-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-5-3-6(10)1-2-7(5)9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZQCSIAXHUORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603057
Record name 2-Amino-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116423-58-6
Record name 2-Amino-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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